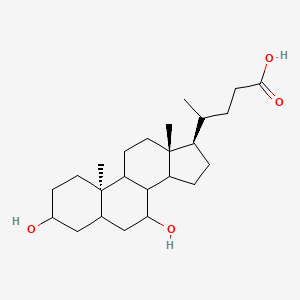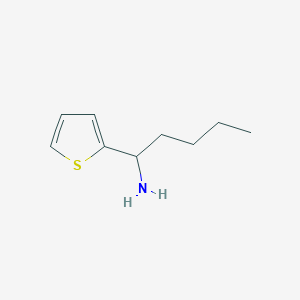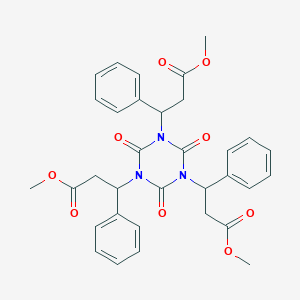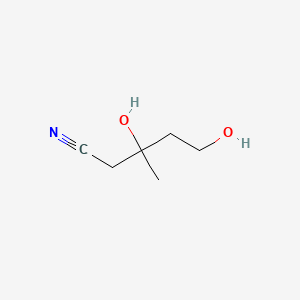
2-Morpholinemethanamine, N,N,5-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Morpholinemethanamine, N,N,5-trimethyl- is an organic compound with a unique structure that includes a morpholine ring substituted with methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinemethanamine, N,N,5-trimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with morpholine, a heterocyclic amine, and formaldehyde.
Methylation: The morpholine is methylated using methyl iodide or dimethyl sulfate under basic conditions to introduce the N,N-dimethyl groups.
Formylation: The formylation of the methylated morpholine is carried out using formaldehyde and a reducing agent such as sodium borohydride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 2-Morpholinemethanamine, N,N,5-trimethyl- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
2-Morpholinemethanamine, N,N,5-trimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
科学的研究の応用
2-Morpholinemethanamine, N,N,5-trimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
作用機序
The mechanism of action of 2-Morpholinemethanamine, N,N,5-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating biological activity. The pathways involved may include signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
2-Morpholinomethanamine: Lacks the additional methyl groups, resulting in different chemical properties.
N,N-Dimethylmorpholine: Similar structure but without the formyl group.
Trimethylamine: A simpler amine with three methyl groups but no morpholine ring.
Uniqueness
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
特性
CAS番号 |
1379218-67-3 |
|---|---|
分子式 |
C8H18N2O |
分子量 |
158.24 g/mol |
IUPAC名 |
N,N-dimethyl-1-(5-methylmorpholin-2-yl)methanamine |
InChI |
InChI=1S/C8H18N2O/c1-7-6-11-8(4-9-7)5-10(2)3/h7-9H,4-6H2,1-3H3 |
InChIキー |
RNTMIYUVTHOWDK-UHFFFAOYSA-N |
正規SMILES |
CC1COC(CN1)CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![12-Methoxy-5,7,9,20-tetraoxahexacyclo[11.7.0.02,10.03,8.04,6.014,18]icosa-1,10,12,14(18)-tetraene-17,19-dione](/img/structure/B12093564.png)

![Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)-](/img/structure/B12093580.png)


![4,6-Dichloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12093592.png)




![7-(Benzyloxy)-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12093625.png)

